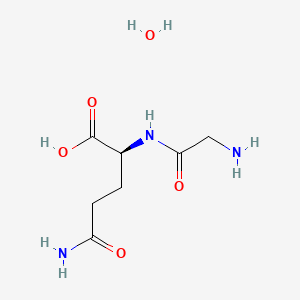

Glycyl-L-glutamine monohydrate

CAS No.: 172669-64-6

Cat. No.: VC2392566

Molecular Formula: C7H15N3O5

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 172669-64-6 |

|---|---|

| Molecular Formula | C7H15N3O5 |

| Molecular Weight | 221.21 g/mol |

| IUPAC Name | (2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate |

| Standard InChI | InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 |

| Standard InChI Key | KLFWVRQACSYLOH-WCCKRBBISA-N |

| Isomeric SMILES | C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O |

| SMILES | C(CC(=O)N)C(C(=O)O)NC(=O)CN.O |

| Canonical SMILES | C(CC(=O)N)C(C(=O)O)NC(=O)CN.O |

Introduction

Chemical Structure and Identification

Molecular Identity

Glycyl-L-glutamine monohydrate is identified by the CAS number 172669-64-6, with older literature sometimes referencing it under CAS 131115-71-4 . The compound has a molecular formula of C₇H₁₅N₃O₅, representing the dipeptide structure with an additional water molecule . Its molecular weight is precisely 221.21 g/mol, and it is derived from the parent compound glycylglutamine (CID 123913) .

Structural Nomenclature

The compound is known by several synonyms in scientific literature:

-

Glycyl-L-glutamine hydrate

-

H-Gly-Gln-OH·H₂O

-

(S)-5-Amino-2-(2-aminoacetamido)-5-oxopentanoic acid hydrate

In peptide sequence notation, it is represented simply as "GQ" . The IUPAC condensed form is H-Gly-Gln-OH·H₂O, indicating the free N-terminus of glycine, the peptide bond, and the free C-terminus of glutamine, along with the water of hydration .

Structural Characteristics

Glycyl-L-glutamine monohydrate features a peptide bond connecting the carboxyl group of glycine to the amino group of L-glutamine. The molecule contains multiple functional groups:

-

A primary amino group at the N-terminus

-

A peptide (amide) bond between the amino acids

-

A side-chain amide group from glutamine

-

A carboxylic acid group at the C-terminus

Physical and Chemical Properties

Physical Properties

Glycyl-L-glutamine monohydrate appears as a white to off-white crystalline powder . Table 1 summarizes the key physical properties of this compound:

Table 1: Physical Properties of Glycyl-L-glutamine Monohydrate

Chemical Properties

The chemical behavior of glycyl-L-glutamine monohydrate is influenced by its functional groups, particularly its acid-base properties and hydrogen bonding capabilities . Notable chemical properties include:

-

LogP: Between -6.25 and -5.12 at 25°C across pH range 1-13, indicating high hydrophilicity

-

Solubility: Highly soluble in water (154 g/L at 20°C), slightly soluble in aqueous acids

-

Storage Requirements: Requires storage in a dark place, under inert atmosphere, and in freezing conditions (below -20°C) for optimal stability

Synthesis Methods

Industrial Preparation Techniques

The industrial preparation of glycyl-L-glutamine has been detailed in patent literature, describing a process that is economical, environmentally friendly, and suitable for large-scale production . The process involves several key steps:

Acylation Reaction

The synthesis begins with an acylation reaction between chloroacetyl chloride and L-glutamine under controlled conditions:

-

Reaction temperature maintained at 8-12°C

-

Alkaline conditions (pH 10.0-11.0)

-

Mixed solvent system of purified water and toluene

-

Simultaneous dropwise addition of chloroacetyl chloride in toluene and sodium hydroxide solution

Phase Separation and Purification

Following the acylation reaction:

-

The reaction mixture undergoes phase separation after standing

-

The water phase containing N-chloroacetyl-L-glutamine is isolated

-

pH is adjusted to 7.5-8.0 using sulfuric acid

-

Electrodialysis using homogeneous phase ion exchange membranes purifies the intermediate compound

Ammonolysis and Product Isolation

The final steps involve:

-

Introducing ammonia gas under pressure (0.6-0.8 MPa)

-

Conducting ammonolysis reaction at 38-42°C for 2-3 hours

-

Concentration under reduced pressure

-

Crystallization using purified water and methanol

The process yields glycyl-L-glutamine with high purity (98.6-98.8%) and good molar yields (74-76.7%) . Table 2 summarizes the key parameters of this industrial synthesis method:

Table 2: Key Parameters of Industrial Synthesis

| Parameter | Condition | Outcome |

|---|---|---|

| Acylation Temperature | 8-12°C | Controlled reaction rate |

| Acylation pH | 10.0-11.0 | Prevents side reactions |

| Ammonolysis Pressure | 0.6-0.8 MPa | Efficient conversion |

| Ammonolysis Temperature | 38-42°C | Optimal reaction kinetics |

| Reaction Time | 2-3 hours | Maximizes yield |

| Crystallization Solvent | Water/Methanol | High purity product |

| Final Product Purity | 98.6-98.8% | Suitable for research applications |

| Molar Yield | 74-76.7% | Economically viable process |

Analytical Characterization

Electron Paramagnetic Resonance Studies

Electron paramagnetic resonance (EPR) studies have provided valuable insights into the structural properties and behavior of glycyl-L-glutamine monohydrate under radiation conditions. Research on rγ-irradiated powders of this compound has revealed specific radical formations .

When subjected to gamma radiation, glycyl-L-glutamine monohydrate forms CH₂C˙NHCOOH radicals. This radical formation has been thoroughly characterized through computer simulation of EPR spectra, yielding important data on:

-

g-values of the radicals

-

Hyperfine structure constants of the unpaired electron

These findings align with established literature data and provide fundamental understanding of the compound's electronic behavior under radiation stress .

Biological Applications and Research Findings

Effects on Embryonic Development

One of the most significant biological applications of glycyl-L-glutamine monohydrate has been in embryonic development research, particularly in preimplantation embryo culture media .

Comparative Studies with Other Glutamine Derivatives

Comparative studies have investigated the effects of replacing L-glutamine with either glycyl-L-glutamine or alanyl-L-glutamine in KSOM-type medium for mouse preimplantation embryo development . The findings reveal important distinctions between these compounds:

Table 3: Comparative Effects of Glutamine Derivatives on Embryonic Development

| Parameter | L-Glutamine | Alanyl-L-Glutamine | Glycyl-L-Glutamine |

|---|---|---|---|

| Blastocyst Formation Rate | Baseline | No significant effect | No significant effect |

| Onset of Hatching | Baseline | No significant effect | Slight stimulation |

| Completion of Hatching | Baseline | No significant effect | Enhanced |

| Inner Cell Mass Development | Baseline | No significant effect | Significantly increased |

| Trophectoderm Cell Development | Baseline | No significant effect | Significantly increased |

| Abnormal Fetal Development | None observed | Not reported | None observed |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume